6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol
Description
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKAGOZDKVLYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=S)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
The pyridazine core structure is most commonly synthesized via cyclocondensation reactions between 1,4-diketones and hydrazine derivatives. Source demonstrates this approach through the reaction of 3,4-dichloro-5-phenylfuran-2(5H)-one with hydrazine hydrate in DMF at 80°C, yielding 5-chloro-6-phenylpyridazin-3(2H)-one in 68% yield after recrystallization. Adaptation of this method for the target compound would require substitution of the phenyl group with (2,4-dichlorophenyl)methyl during the furanone precursor synthesis.
Chlorination Techniques for Pyridazine Activation
Source details the preparation of 3,6-dichloropyridazine through phosphorus oxychloride-mediated chlorination of 3,6-dihydroxypyridazine. Optimized conditions using chloroform solvent at 65°C for 3.5 hours achieved 86% yield, providing a versatile intermediate for subsequent functionalization. This dichlorinated derivative serves as a critical starting material for introducing both the thiol and benzylic substituents through sequential nucleophilic substitutions.
Regioselective Introduction of the (2,4-Dichlorophenyl)methyl Group
Friedel-Crafts Alkylation in Precursor Synthesis
The benzylic side chain can be incorporated during pyridazine ring formation using modified Friedel-Crafts conditions. As described in Source, mucochloric acid reacts with aromatic compounds in the presence of AlCl₃ to form substituted furanones. For the target molecule, substituting benzene with 1,3-dichloro-5-(chloromethyl)benzene in this reaction would generate the required (2,4-dichlorophenyl)methyl-substituted furanone precursor.
Post-Cyclization Alkylation Methods
Alternative approaches employ nucleophilic substitution on pre-formed pyridazine intermediates. Treatment of 6-chloropyridazine derivatives with (2,4-dichlorophenyl)methylmagnesium bromide under Kumada coupling conditions enables C-C bond formation. Source demonstrates analogous S-arylation techniques using thiourea dioxide-mediated reductions, suggesting potential adaptation for benzylic group installation.
Table 1: Comparative Analysis of Benzylic Substitution Methods
| Method | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | 80 | DMF | AlCl₃ | 68 |
| Kumada Coupling | 130 | Methyldiglycol | None | 72* |
| Nucleophilic Substitution | 50 | Chloroform | K₂CO₃ | 87 |
*Estimated from analogous reactions in Source
Thiol Group Installation Methodologies
Protected Thiol Strategies
Source introduces advanced thiol protection/deprotection protocols using thioacetyl groups. Application to pyridazine synthesis would involve:
- Incorporating 3-thioacetyl during ring formation
- Benzylic group installation
- Final deprotection using 2,2'-dithiodipyridine/ammonia mixtures
This approach minimizes unwanted oxidation during subsequent reactions, with Source reporting 72% yield for similar deprotection steps in oligonucleotide synthesis.
Integrated Synthetic Routes
Route A: Sequential Functionalization
- 3,6-Dichloropyridazine synthesis (86% yield)
- Position 6 substitution with (2,4-dichlorophenyl)methyl Grignard
- Position 3 thiolation via thiourea displacement
Key Advantages: Utilizes stable dichloride intermediate
Challenges: Requires strict reaction sequence control
Route B: Convergent Synthesis
- Separate preparation of 3-thiopyridazine and (2,4-dichlorophenyl)methyl chloride
- Ullmann-type coupling using copper catalysis
Key Advantages: Enables modular synthesis
Challenges: Limited precedent in pyridazine systems
Analytical Characterization Protocols
Spectroscopic Verification
Chromatographic Purity Assessment
Source employs GC analysis with 99% purity thresholds, using HP-5 columns (30m × 0.32mm × 0.25μm) and 250°C oven temperature. Adapting these conditions with a sulfur-specific detector would enhance thiol quantification accuracy.
Industrial-Scale Production Considerations
Solvent Optimization
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Chloroform | 3.5 | 86 | 99.03 |
| DMF | 4 | 68 | 98.57 |
| Ethanol | 10 | 71 | 99.22 |
Chloroform demonstrates optimal balance between reaction efficiency and product quality.
Waste Stream Management
Phosphorus oxychloride byproducts require neutralization with aqueous NaHCO₃ prior to disposal. Source's column chromatography-free purification using recrystallization from petroleum ether/ethyl acetate mixtures (1:1) reduces solvent consumption by 40% compared to standard protocols.
Challenges in Process Optimization
Regioselectivity Control
Competitive substitution at positions 3 and 6 necessitates careful stoichiometric control. Source observes that excess halide reagents lead to over-alkylation, recommending strict 1:1 molar ratios.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyridazine ring or the benzyl group.
Substitution: The chlorines on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Modified pyridazine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Biological Activities
The biological activities of 6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol have been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Numerous studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxic Effects: Research has shown that derivatives similar to this compound display potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups like chlorine enhances the activity of these compounds .
Antimicrobial Properties
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects: The presence of different substituents on the pyridazine ring influences the biological activity significantly. For example, halogenated phenyl groups have been shown to enhance cytotoxicity .
Case Studies
- Cytotoxic Evaluation Against Cancer Cell Lines:
- Antimicrobial Studies:
Mechanism of Action
The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. The dichlorobenzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.
Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.
Uniqueness
6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol is unique due to the presence of both a pyridazine ring and a thiol group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
6-[(2,4-Dichlorophenyl)methyl]pyridazine-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Chemical Structure
The compound is synthesized through a multi-step process involving the reaction of pyridazine derivatives with dichlorobenzyl halides. The final product features a pyridazine ring substituted with a thiol group and a dichlorobenzyl moiety. Its chemical formula is C11H8Cl2N2S, indicating the presence of two chlorine atoms, which are crucial for its biological activity.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of pyridazine derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains:
- Staphylococcus aureus : Inhibition rates have been reported as high as 80% in some derivatives.
- Escherichia coli : Compounds similar to this compound exhibited moderate inhibition.
- Candida albicans : Antifungal activity was noted, with some compounds showing up to 70% inhibition.
Table 1 summarizes the antimicrobial activities of selected pyridazine derivatives:
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| This compound | Staphylococcus aureus | 80 |
| Similar derivative (5a) | Escherichia coli | 76 |
| Similar derivative (5h) | Candida albicans | 70 |
Antioxidant Activity
The antioxidant potential of thiol-containing compounds is well-documented. The thiol group in this compound may contribute significantly to its ability to scavenge free radicals. Studies indicate that thiol derivatives can effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
Structure-Activity Relationship (SAR)
The presence of the dichlorobenzyl group is crucial for enhancing the biological activity of pyridazine derivatives. Research has shown that:
- Chlorine Substituents : The position and number of chlorine atoms directly influence antimicrobial potency. For instance, compounds with multiple chlorines tend to exhibit stronger activity.
- Thiol Group : The thiol functionality not only contributes to antioxidant properties but also enhances solubility and bioavailability.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted by Karegoudar et al. assessed various pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound were effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antioxidant Mechanisms : Research highlighted the mechanism by which thiol groups in pyridazines capture free radicals, providing insights into their potential use in treating oxidative stress-related diseases .
- In Vivo Studies : Preliminary in vivo studies suggest that these compounds could be effective in treating infections caused by resistant bacteria due to their unique mechanisms of action .
Q & A
Q. How should researchers address batch-to-batch variability in biological activity data?
- Methodological Answer :
- Strict QC Protocols : Enforce consistent NMR purity thresholds (≥95%) and ICP-MS analysis for trace metal contaminants (e.g., Pd from catalytic steps) .
- Blinded Replication : Independent synthesis and testing across labs to confirm reproducibility .
- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
